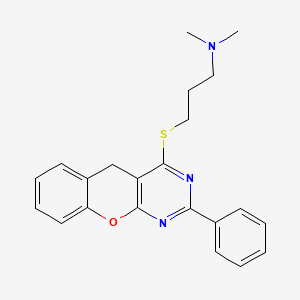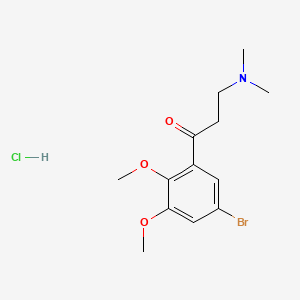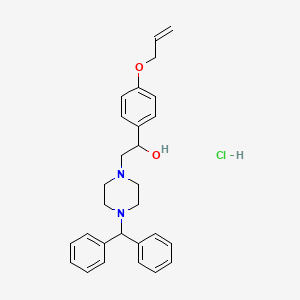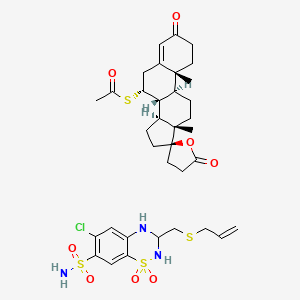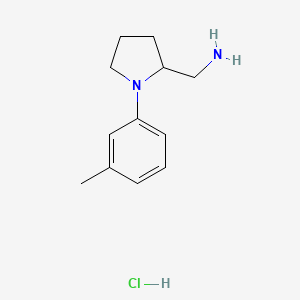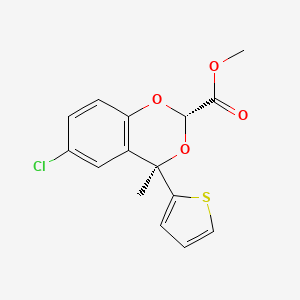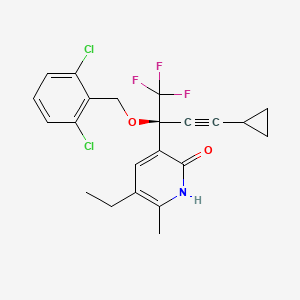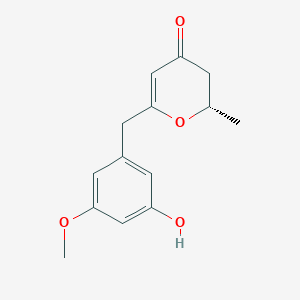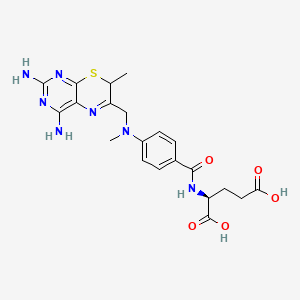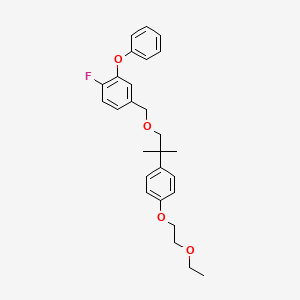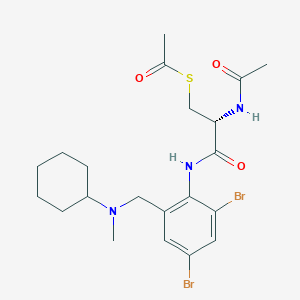
Glyceryl 1-acetate distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl 1-acetate distearate, also known as 3-acetoxy-1,2-propanediyl dioctadecanoate, is a chemical compound with the molecular formula C41H78O6. It is an ester derived from glycerol, acetic acid, and stearic acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sodium stearate, and is carried out under vacuum pressure at temperatures ranging from 220 to 260°C . The reaction is performed in a transesterification reactor, and the resulting product is quenched to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of hydrogenated oils and glycerol as raw materials. The process includes the transesterification reaction mentioned above, followed by quenching and purification steps to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl 1-acetate distearate undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The addition of oxygen or removal of hydrogen from the compound.
Common Reagents and Conditions
Esterification: Catalysts such as sodium stearate, high temperatures (220-260°C), and vacuum pressure.
Hydrolysis: Acidic or basic conditions with the presence of water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycerol, stearic acid, and acetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Glyceryl 1-acetate distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential anti-inflammatory properties and its role in biological systems.
Wirkmechanismus
The mechanism of action of glyceryl 1-acetate distearate involves its interaction with biological membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes and receptors involved in inflammatory pathways . The compound’s molecular targets include pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.
Glyceryl distearate: Similar to glyceryl 1-acetate distearate but lacks the acetate group, used in personal care products.
Triacetin: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
Uniqueness
This compound is unique due to its specific combination of glycerol, acetic acid, and stearic acid, which imparts distinct chemical and physical properties. Its ability to act as an emulsifier and stabilizer in various formulations makes it valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
13382-52-0 |
|---|---|
Molekularformel |
C41H78O6 |
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
InChI-Schlüssel |
KAEJGTHBJCWMSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



